

Commercial Sources and Analytical Protocols for 2-Oxoadipic Acid Standard

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Compound of Interest

Compound Name: 2-Oxoadipic acid

Cat. No.: B1198116

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Application Notes

Introduction

2-Oxoadipic acid, also known as α -ketoadipic acid, is a key intermediate in the catabolism of the essential amino acids L-lysine and L-tryptophan. In healthy individuals, **2-oxoadipic acid** is efficiently converted to glutaryl-CoA. However, in certain inborn errors of metabolism, such as α -ketoadipic aciduria, a deficiency in the enzyme complex responsible for its degradation leads to the accumulation of **2-oxoadipic acid** and related metabolites in biological fluids.

Consequently, the accurate quantification of **2-oxoadipic acid** is crucial for the diagnosis and monitoring of these metabolic disorders. Furthermore, as a metabolic intermediate, **2-oxoadipic acid** is of significant interest in broader metabolic research, including studies on mitochondrial function and amino acid metabolism.

A high-purity analytical standard of **2-oxoadipic acid** is essential for the development and validation of quantitative analytical methods, serving as a reference for calibration curves and quality control. This document provides a comprehensive overview of commercial sources for **2-oxoadipic acid** standard and detailed protocols for its analysis in biological matrices.

Biochemical Significance

2-Oxoadipic acid is a pivotal molecule situated at the crossroads of lysine and tryptophan degradation pathways. Its accumulation is a primary biomarker for α -ketoadipic aciduria, a rare autosomal recessive metabolic disorder. The study of this metabolite is integral to understanding the pathophysiology of this and related diseases, and for the development of potential therapeutic interventions.

Commercial Sources of 2-Oxoadipic Acid Standard

A reliable supply of high-purity **2-oxoadipic acid** is critical for research and diagnostic applications. Several reputable chemical suppliers offer this compound as an analytical standard. The table below summarizes key information from some of the major commercial vendors.

Supplier	Product Name	CAS Number	Purity	Format	Storage Conditions
Sigma-Aldrich	2-Oxoadipic acid, analytical standard	3184-35-8	$\geq 98.0\%$ (HPLC)	Neat	2-8°C
Cayman Chemical	2-Oxoadipic Acid	3184-35-8	$\geq 95\%$	Solid	-20°C
Biosynth	2-Oxoadipic acid	3184-35-8	Not specified	Not specified	2-8°C
TargetMol	Oxoadipic acid	3184-35-8	Not specified	Powder	-20°C for 3 years

Experimental Protocols

The quantification of **2-oxoadipic acid** in biological samples typically requires sophisticated analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its low endogenous concentrations and the complexity of the biological matrix.

Protocol 1: Quantification of 2-Oxoadipic Acid by LC-MS/MS

This protocol provides a general framework for the analysis of **2-oxoadipic acid** using LC-MS/MS. Optimization of specific parameters will be required for individual instruments and matrices.

1. Principle

This method is based on the separation of **2-oxoadipic acid** from other matrix components by liquid chromatography followed by detection and quantification using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The use of a stable isotope-labeled internal standard is recommended for accurate quantification.

2. Materials and Reagents

- **2-Oxoadipic acid** analytical standard
- Stable isotope-labeled **2-oxoadipic acid** (internal standard)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Ultrapure water
- Biological matrix (e.g., urine, plasma)

3. Sample Preparation

- Thaw frozen biological samples on ice.
- To 100 µL of sample, add 10 µL of a known concentration of the internal standard solution.
- Precipitate proteins by adding 400 µL of ice-cold acetonitrile.

- Vortex for 1 minute.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the dried extract in 100 µL of the initial mobile phase.

4. LC-MS/MS Conditions (Suggested Starting Point)

- LC System: UPLC or HPLC system
- Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Gradient:
 - 0-1 min: 5% B
 - 1-5 min: 5% to 95% B
 - 5-6 min: 95% B
 - 6-6.1 min: 95% to 5% B
 - 6.1-8 min: 5% B
- Flow Rate: 0.3 mL/min
- Column Temperature: 40°C
- Injection Volume: 5 µL
- Mass Spectrometer: Triple quadrupole mass spectrometer

- Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
- MRM Transitions:
 - To be determined empirically by infusing a standard solution of **2-oxoadipic acid**. The precursor ion will be the deprotonated molecule $[M-H]^-$ (m/z 159.04). Product ions will be generated by collision-induced dissociation.
 - Proposed Quantifier Transition: To be determined.
 - Proposed Qualifier Transition: To be determined.
- Collision Energy and other MS parameters: To be optimized for the specific instrument.

5. Data Analysis

- Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.
- Quantify the concentration of **2-oxoadipic acid** in the samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: Analysis of 2-Oxoadipic Acid by GC-MS

This protocol outlines a method for the analysis of **2-oxoadipic acid** using GC-MS, which requires a derivatization step to increase the volatility of the analyte.

1. Principle

2-Oxoadipic acid, being a polar and non-volatile compound, is chemically derivatized to a more volatile and thermally stable form prior to analysis by GC-MS. A two-step derivatization involving oximation followed by silylation is commonly employed for keto acids.

2. Materials and Reagents

- **2-Oxoadipic acid** analytical standard
- Internal standard (e.g., a stable isotope-labeled organic acid)

- Pyridine
- Methoxyamine hydrochloride (MEOX)
- N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
- Ethyl acetate
- Anhydrous sodium sulfate

3. Sample Preparation and Derivatization

- To 100 μ L of a biological sample (e.g., urine), add the internal standard.
- Perform a liquid-liquid extraction with ethyl acetate.
- Dry the organic extract over anhydrous sodium sulfate and then evaporate to dryness.
- Oximation: Add 50 μ L of a 20 mg/mL solution of MEOX in pyridine to the dried extract. Incubate at 60°C for 60 minutes.
- Silylation: Add 50 μ L of BSTFA + 1% TMCS. Incubate at 60°C for 30 minutes.

4. GC-MS Conditions (Suggested Starting Point)

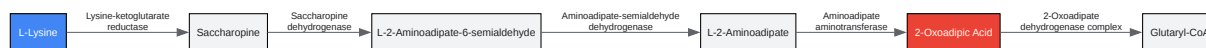
- GC System: Gas chromatograph with a split/splitless injector
- Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μ m)
- Injector Temperature: 250°C
- Oven Temperature Program:
 - Initial temperature: 80°C, hold for 2 minutes
 - Ramp: 10°C/min to 280°C
 - Hold at 280°C for 5 minutes

- Carrier Gas: Helium at a constant flow rate of 1 mL/min
- Mass Spectrometer: Single quadrupole or ion trap mass spectrometer
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Scan Range: m/z 50-600

5. Data Analysis

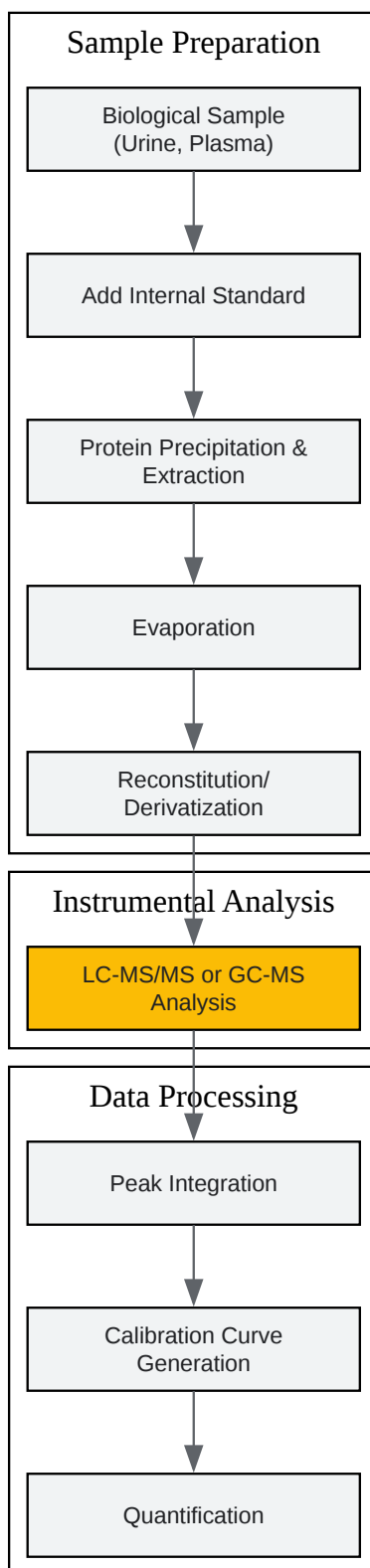
- Identify the derivatized **2-oxoadipic acid** peak based on its retention time and mass spectrum.
- Quantification can be performed using a calibration curve prepared with derivatized standards, plotting the peak area ratio of the analyte to the internal standard against concentration.

Visualizations



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Lysine degradation pathway to **2-oxoadipic acid**.



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General workflow for quantitative analysis.

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